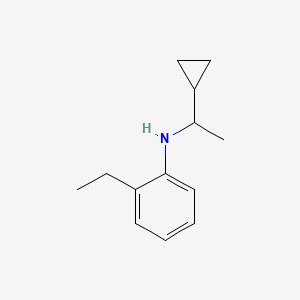
N-(1-cyclopropylethyl)-2-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropylethyl)-2-ethylaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group This compound features a cyclopropyl group attached to the nitrogen atom and an ethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-2-ethylaniline typically involves the reaction of 2-ethylaniline with a cyclopropyl-containing reagent. One common method is the nucleophilic substitution reaction where 2-ethylaniline reacts with 1-bromo-1-cyclopropylethane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyclopropylethyl)-2-ethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(1-cyclopropylethyl)-2-ethylaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl groups on biological activity. It may also serve as a ligand in the development of enzyme inhibitors or receptor modulators.
Medicine: Potential applications in medicine include the development of new drugs with improved efficacy and reduced side effects. Its unique structure may contribute to the design of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the manufacture of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-2-ethylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, potentially leading to enhanced biological effects .
Comparison with Similar Compounds
- N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness: N-(1-cyclopropylethyl)-2-ethylaniline is unique due to the presence of both a cyclopropyl group and an ethyl group attached to the aniline structure. This combination of substituents can result in distinct chemical and biological properties compared to other similar compounds. The cyclopropyl group introduces strain and rigidity, which can affect the compound’s reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-2-ethylaniline |
InChI |
InChI=1S/C13H19N/c1-3-11-6-4-5-7-13(11)14-10(2)12-8-9-12/h4-7,10,12,14H,3,8-9H2,1-2H3 |
InChI Key |
VVIMLFQZCXYRQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


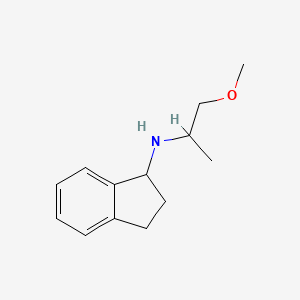

![N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide](/img/structure/B13271777.png)
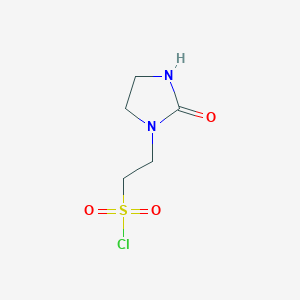

![Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate](/img/structure/B13271803.png)
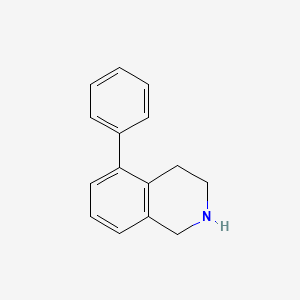
![5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271829.png)
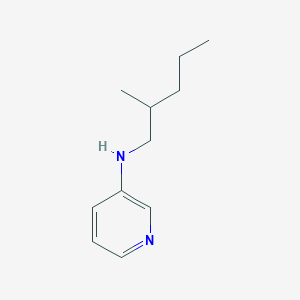
![2-Bromo-6-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13271839.png)

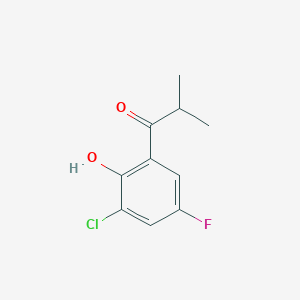
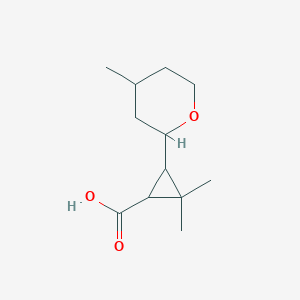
![2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol](/img/structure/B13271861.png)
